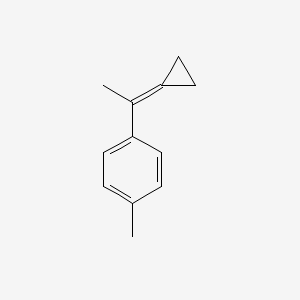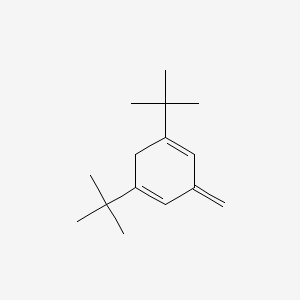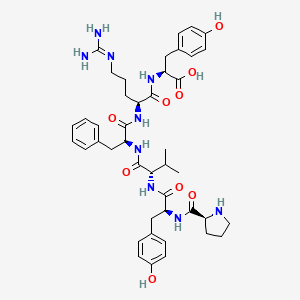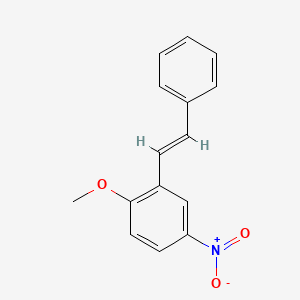
1-(1-Cyclopropylideneethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylideneethyl)-4-methylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene can be synthesized through a palladium-catalyzed hydroalkylation reaction of methylenecyclopropanes with simple hydrazones. This method involves the selective cleavage of carbon-carbon sigma bonds under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-(1-Cyclopropylideneethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methylbenzene involves its interaction with molecular targets through its reactive cyclopropylidene group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.
1-(1-Cyclopropylideneethyl)-benzene: Similar structure but without the methyl group on the benzene ring.
4-Methylcyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropylidene group.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring.
Propriétés
Numéro CAS |
671782-19-7 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-(1-cyclopropylideneethyl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-9-3-5-11(6-4-9)10(2)12-7-8-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
UYIWRDLBQDROQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{2-[(Propan-2-yl)oxy]phenyl}piperazin-1-yl)cyclohexan-1-amine](/img/structure/B12528321.png)
![2-{Phenyl[3-(trimethoxysilyl)propyl]amino}benzene-1,4-diol](/img/structure/B12528328.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
phosphanium bromide](/img/structure/B12528337.png)





![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
